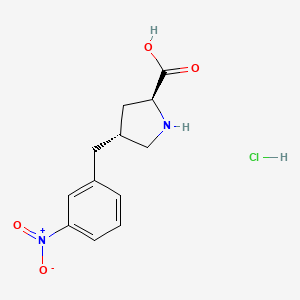

(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049740-11-5) is a proline derivative modified with a 3-nitrobenzyl substituent at the 4-position of the pyrrolidine ring. The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. Its stereochemistry (2S,4R) is critical for interactions in chiral environments, particularly in biological systems or asymmetric catalysis. Synonyms include trans-4-(3-Nitrobenzyl)-L-proline hydrochloride and (R)-γ-(3-nitro-benzyl)-L-proline hydrochloride .

Structurally, the 3-nitrobenzyl group introduces strong electron-withdrawing effects, which influence reactivity and binding affinity.

Properties

IUPAC Name |

(2S,4R)-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4.ClH/c15-12(16)11-6-9(7-13-11)4-8-2-1-3-10(5-8)14(17)18;/h1-3,5,9,11,13H,4,6-7H2,(H,15,16);1H/t9-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELHSEWNKUDPBR-XQKZEKTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376025 | |

| Record name | (4R)-4-[(3-Nitrophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049740-11-5 | |

| Record name | (4R)-4-[(3-Nitrophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves several steps, starting from readily available starting materials. One common method involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a diester.

Introduction of the 3-Nitrobenzyl Group: This step often involves a nucleophilic substitution reaction where the pyrrolidine ring is reacted with a 3-nitrobenzyl halide under basic conditions.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the carboxylic acid group.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) can be used as bases in substitution reactions.

Major Products

Oxidation: The major product is the corresponding amine.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used to study enzyme interactions and protein binding due to its chiral nature.

Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparison of 4-Substituted Pyrrolidine-2-Carboxylic Acid Hydrochlorides

Key Findings:

Electronic Effects: The nitro group (-NO₂) in the 3-nitrobenzyl derivative is meta-positioned, creating a strong electron-withdrawing effect that polarizes the aromatic ring. This contrasts with the 4-nitro analog, where resonance effects dominate .

Hydrophobicity : Bromine and chlorine substituents increase hydrophobicity, which may enhance membrane permeability in biological systems .

Stereochemical Variations

The (2S,4R) configuration is critical for mimicking natural proline in chiral environments. For example:

- (2S,4R)-4-(Dimethylamino) derivative (e.g., CAS-linked compounds in ) replaces the benzyl group with dimethylamino, drastically changing electronic properties and basicity .

Physicochemical Properties

While explicit data (e.g., melting point, solubility) for the 3-nitrobenzyl derivative are unavailable, trends can be inferred:

- Solubility : The hydrochloride salt form improves water solubility compared to free acids.

- Stability : Nitro groups are generally stable under acidic conditions but may degrade under strong reducing environments .

Biological Activity

The compound (2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, known for its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14N2O3·HCl

- Molecular Weight : 270.71 g/mol

- CAS Number : 40350-84-3

The biological activity of (2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is primarily attributed to its interaction with specific protein targets involved in critical cellular pathways. Notably, it has been studied for its role in:

- Inhibition of Protein-Protein Interactions (PPIs) : The compound has shown promise in modulating PPIs, particularly those involving the Nrf2-Keap1 pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation .

- Antioxidant Activity : By inhibiting the Keap1-Nrf2 interaction, the compound may enhance the expression of antioxidant enzymes, thus providing protective effects against oxidative damage .

In Vitro Studies

Research has indicated that (2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exhibits significant biological activity in vitro. Key findings include:

- Cell Viability Assays : The compound demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Antioxidant Assays : It effectively increased the levels of glutathione and other antioxidants in treated cells.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

- Oxidative Stress Models : Administration of the compound resulted in reduced markers of oxidative stress and improved survival rates in models of induced oxidative damage.

- Inflammation Models : The compound exhibited anti-inflammatory properties by reducing cytokine levels in inflammatory conditions.

Case Studies

-

Case Study on Cancer Cell Lines :

- A study investigated the effect of (2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride on breast cancer cell lines. Results showed a dose-dependent decrease in cell viability and induction of apoptosis.

-

Case Study on Neuroprotection :

- Another study focused on neuroprotective effects against neurotoxic agents. The compound significantly reduced neuronal death and preserved cognitive function in rodent models.

Data Summary Table

| Study Type | Model/Cell Line | Key Findings |

|---|---|---|

| In Vitro | Cancer Cell Lines | Cytotoxicity and apoptosis induction |

| In Vitro | Antioxidant Assays | Increased glutathione levels |

| In Vivo | Oxidative Stress Models | Reduced oxidative stress markers |

| In Vivo | Inflammation Models | Decreased cytokine levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.